
Cetilistat
Overview
Description
Cetilistat is a drug designed to treat obesity. It functions by inhibiting pancreatic lipase, an enzyme responsible for breaking down triglycerides in the intestine. By blocking this enzyme, this compound prevents the hydrolysis of triglycerides into absorbable free fatty acids, leading to their excretion undigested .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cetilistat involves several key steps:
Reaction of methyl 2-amino-5-halobenzoate with triphosgene: to obtain 2-methoxycarbonyl-4-halophenylisocyanate.
Addition of hexadecanol: to generate methyl 2-(hexadecaalkoxycarbonylamino)-5-halobenzoate.
Reaction with methyl boron dihydroxide and alkali: in the presence of a palladium catalyst to obtain methyl 2-(hexadecaalkoxycarbonylamino)-5-methylbenzoate.
Esterolysis reaction: to produce 2-(hexadecaalkoxycarbonyl)-5-methylbenzoic acid.
Cyclization in pyridine: under the action of a dehydrating agent, followed by purification and crystallization to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. High-performance liquid chromatography (HPLC) is often used for quality control to ensure the purity of the final product .
Chemical Reactions Analysis
Cetilistat undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable benzoxazinone structure.
Substitution Reactions: this compound can undergo substitution reactions, particularly involving the halogenated intermediates during its synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Not typically used due to the stability of this compound.
Reducing Agents: Rarely used.
Substitution Reagents: Halogenated compounds and palladium catalysts.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products:
Hydrolysis Products: Carboxylic acids derived from the ester groups.
Substitution Products: Various substituted benzoxazinones depending on the reagents used.
Scientific Research Applications
Weight Loss Studies
Numerous clinical trials have assessed the efficacy of cetilistat in promoting weight loss among obese patients:
- Phase II Trials : A significant study involved 442 obese patients who followed a hypocaloric diet while receiving varying doses of this compound (60 mg, 120 mg, and 240 mg) over 12 weeks. Results indicated a mean weight loss of 3.3 kg to 4.1 kg across different doses compared to placebo (P<0.001) .
- Long-term Efficacy : In a pivotal Phase III trial, patients treated with 120 mg of this compound three times daily experienced an average weight reduction of 2.776% after 52 weeks, alongside improvements in HbA1c and LDL cholesterol levels .
Case Study Insights
A notable case study evaluated this compound's impact on a cohort of 612 clinically obese diabetic patients over 12 weeks. The study revealed that this compound not only facilitated significant weight loss (4.32 kg for the 120 mg group vs. 2.86 kg for placebo) but also improved glycemic control as evidenced by reductions in HbA1c levels .
Safety and Tolerability
This compound has been generally well tolerated in clinical trials:
- Adverse Effects : Most reported adverse effects were mild to moderate and primarily gastrointestinal in nature (e.g., oily spotting, flatus). The incidence of these effects was comparable to or lower than that observed with other lipase inhibitors like orlistat .
- Discontinuation Rates : The rate of treatment discontinuation due to adverse events was notably low (2.5% to 5% across different dosages) compared to placebo (6.4%) and orlistat (11.6%) .
Comparative Analysis with Other Treatments
Parameter | This compound | Orlistat |
---|---|---|
Weight Loss (12 weeks) | 3.85 kg (80 mg), 4.32 kg (120 mg) | ~3.78 kg |
HbA1c Reduction | Significant | Significant |
Gastrointestinal Side Effects | Mild to Moderate | More Severe |
Discontinuation Rate | Low (2.5%-5%) | Higher (11.6%) |
Future Research Directions
The promising results from clinical trials suggest that this compound could play a vital role in managing obesity and associated metabolic disorders such as type 2 diabetes and dyslipidemia. Future research should focus on long-term outcomes, optimal dosing strategies, and potential combination therapies with other anti-obesity medications.
Mechanism of Action
Cetilistat acts as a gastrointestinal lipase inhibitor. By blocking the activity of pancreatic lipase, it prevents the breakdown and subsequent absorption of dietary fats. This leads to reduced caloric intake and weight loss. Unlike many other anti-obesity agents, this compound does not act on the central nervous system to suppress appetite but works peripherally within the gastrointestinal tract .
Comparison with Similar Compounds
Cetilistat is often compared to orlistat, another lipase inhibitor. Both drugs function by inhibiting pancreatic lipase, but this compound has been shown to have a better tolerance profile in some studies. Similar compounds include:
Orlistat: Another lipase inhibitor with a similar mechanism of action.
Mazindol: An appetite suppressant used in combination with this compound in some treatments.
Rimonabant: A cannabinoid receptor antagonist previously used for obesity treatment but withdrawn due to psychiatric side effects
This compound’s uniqueness lies in its peripheral action and improved tolerance compared to some other anti-obesity medications.
Biological Activity
Cetilistat (ATL-962) is a novel lipase inhibitor developed primarily for the treatment of obesity and related conditions such as type 2 diabetes and dyslipidemia. Its mechanism of action involves the inhibition of gastrointestinal lipases, which leads to a reduction in dietary fat absorption. This article explores the biological activity of this compound, focusing on its efficacy, safety, and tolerability based on diverse research findings.
This compound works by inhibiting pancreatic and gastrointestinal lipases, enzymes crucial for the hydrolysis of triglycerides into absorbable free fatty acids. By blocking these enzymes, this compound reduces the absorption of dietary fats, leading to increased fat excretion and subsequent weight loss. This mechanism is distinct from that of orlistat, another well-known lipase inhibitor.
Weight Loss Outcomes
Numerous clinical trials have assessed the efficacy of this compound in promoting weight loss among obese patients. A notable Phase IIb trial involving 612 clinically obese diabetic patients demonstrated significant weight loss over a 12-week treatment period:
Dosage | Weight Loss (kg) | Placebo Weight Loss (kg) | P-value |
---|---|---|---|
This compound 80 mg | 3.85 | 2.86 | <0.01 |
This compound 120 mg | 4.32 | 2.86 | <0.01 |
Xenical (Orlistat) | 3.78 | 2.86 | N/A |
This compound has shown comparable efficacy to orlistat in promoting weight loss while also achieving significant reductions in HbA1c levels, indicating improved glycemic control in diabetic patients .
Safety and Tolerability
This compound has been generally well tolerated in clinical trials, with gastrointestinal (GI) side effects being the most commonly reported adverse events. The frequency of withdrawal due to adverse effects was similar between this compound-treated groups and placebo groups:
Treatment Group | Withdrawal Rate (%) |
---|---|
This compound | 5.3 - 7.6 |
Placebo | 7.6 |
Adverse events were primarily mild to moderate and included symptoms such as flatus with discharge and oily spotting, with occurrences ranging from 1.8% to 2.8% in treated groups .
Phase III Trials
Following promising Phase II results, this compound progressed to pivotal Phase III trials. These studies evaluated its long-term efficacy and safety in larger populations:
- A pivotal study showed that patients administered with 120 mg of this compound three times daily achieved an average body weight reduction of 2.776% , compared to 1.103% in placebo recipients .
- Improvements were also noted in lipid profiles, with reductions in LDL cholesterol levels observed across various dosage groups .
Inhibitory Activity Against COVID-19
Recent research has explored this compound's potential beyond obesity treatment, particularly its inhibitory activity against SARS-CoV-2 main protease and ACE2 receptors. Molecular dynamic simulations indicated that this compound binds effectively to these proteins, suggesting a potential role as an antiviral agent . However, further studies are needed to validate these findings.
Q & A
Basic Research Questions
Q. How is Cetilistat quantified in pharmaceutical formulations using UV spectrophotometry?
UV spectrophotometry is a validated method for this compound analysis. The drug exhibits maximum absorbance at 320–321 nm in n-hexane or ethanol-hexane mixtures. A linear range of 20–100 µg/mL (r² = 0.9996) with a regression equation of Y = 0.0096X + 0.0012 ensures precision. Accuracy (96–99% recovery), detection limit (2.73–3.18 µg/mL), and quantitation limit (8.27–9.83 µg/mL) comply with ICH guidelines. Excipient interference is negligible, making it suitable for routine analysis .
Q. What in vitro models are used to assess this compound's lipase inhibition efficacy?
this compound’s inhibition of pancreatic lipase is evaluated via enzyme activity assays. IC₅₀ values are determined using purified human or rat pancreatic lipase, with this compound showing greater potency against human lipase (IC₅₀ = 5.95 nM) compared to rat (IC₅₀ = 54.8 nM). Residual activity is measured spectrophotometrically using substrates like p-nitrophenyl esters, with dose-response curves revealing threshold effects beyond 50 nM .
Q. What validation parameters are critical for this compound’s analytical methods per ICH guidelines?
Key parameters include:
- Linearity : r² ≥ 0.999 over 20–100 µg/mL .
- Accuracy : 96–99% recovery across 80–120% spiked levels .
- Precision : %RSD < 2% for intra-/inter-day variability .
- Specificity : No interference from excipients in tablet formulations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s UV absorbance data across solvents?
Solvent polarity impacts this compound’s λmax (e.g., 320 nm in n-hexane vs. 321 nm in ethanol-hexane mixtures). Method optimization requires solvent compatibility studies and validation in the intended matrix. For cross-study comparisons, normalize data using molar extinction coefficients or re-validate methods under standardized conditions .
Q. How should dose-response curves be analyzed for this compound’s non-linear inhibition kinetics?
Non-linear kinetics (e.g., threshold effects at >50 nM) suggest allosteric modulation or enzyme saturation. Use Hill equation or four-parameter logistic models to calculate EC₅₀ and assess cooperativity. Residual activity stabilization at higher concentrations may indicate compensatory mechanisms, requiring follow-up mechanistic studies .
Q. How to design a clinical study comparing this compound and Orlistat amid conflicting efficacy data?
- Population : Stratify by obesity severity, comorbidities (e.g., type 2 diabetes).
- Endpoints : Weight loss (% baseline), lipid profiles, HbA1c (for diabetics), adverse events (GI effects).
- Statistical Power : Use meta-analysis of prior trials (e.g., this compound’s 5–10% weight loss vs. Orlistat’s 3–7%) to determine sample size.
- Blinding : Double-blind, placebo-controlled design to minimize bias .
Q. How to address inter-laboratory variability in this compound method validation?
Collaborative studies using harmonized protocols (e.g., identical solvents, equipment calibration) can reduce variability. Report relative standard deviation (RSD) for inter-lab precision and validate against a reference standard. Discrepancies in LOD/LOQ (e.g., 2.73 vs. 3.18 µg/mL) may arise from instrument sensitivity differences, necessitating cross-validation .
Q. Methodological Tables
Table 1: Key UV Spectrophotometric Parameters for this compound
Parameter | Value/Description | Evidence Source |
---|---|---|
λmax | 320–321 nm | |
Linearity range | 20–100 µg/mL | |
Correlation coefficient | r² = 0.9996 | |
LOD/LOQ | 2.73–3.18 µg/mL / 8.27–9.83 µg/mL | |
Recovery (%) | 96–99 |
Table 2: Comparative IC₅₀ Values for this compound
Model | IC₅₀ (nM) | Experimental Setup | Evidence Source |
---|---|---|---|
Human lipase | 5.95 | In vitro inhibition assay | |
Rat lipase | 54.8 | In vitro inhibition assay |
Properties
IUPAC Name |
2-hexadecoxy-6-methyl-3,1-benzoxazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-25-26-23-18-17-21(2)20-22(23)24(27)29-25/h17-18,20H,3-16,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCQKIKWYUURMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182506 | |
Record name | Cetilistat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cetilistat is a gastrointestinal lipase inhibitor that blocks fat digestion and absorption, leading to reduced energy intake, and thus weight loss. It is distinct from most other anti-obesity agents as it does not act on the brain to reduce appetite, but acts peripherally. The compound remains in the gastrointestinal tract with no significant absorption into the body. | |
Record name | Cetilistat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
282526-98-1 | |
Record name | Cetilistat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=282526-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetilistat [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0282526981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetilistat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cetilistat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CETILISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC5G1JUA39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.